molecular formula C27H44N10O8S B15161004 Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine CAS No. 663154-98-1

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine

Cat. No.: B15161004
CAS No.: 663154-98-1
M. Wt: 668.8 g/mol
InChI Key: XEVFHSQXQJWNLY-JBDAPHQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine (sequence: Gly-Lys-His-Ala-Cys-Pro-Gly) is a heptapeptide containing functional residues such as histidine (His), lysine (Lys), cysteine (Cys), and proline (Pro). For instance, His and Lys residues are critical in metal ion binding and electrostatic interactions, while Cys may enable disulfide bond formation, enhancing structural stability.

Properties

CAS No.

663154-98-1

Molecular Formula

C27H44N10O8S

Molecular Weight

668.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H44N10O8S/c1-15(23(41)36-19(13-46)27(45)37-8-4-6-20(37)26(44)31-12-22(39)40)33-25(43)18(9-16-11-30-14-32-16)35-24(42)17(5-2-3-7-28)34-21(38)10-29/h11,14-15,17-20,46H,2-10,12-13,28-29H2,1H3,(H,30,32)(H,31,44)(H,33,43)(H,34,38)(H,35,42)(H,36,41)(H,39,40)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

XEVFHSQXQJWNLY-JBDAPHQKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is usually achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in metal ion coordination, affecting enzymatic activity. Overall, the peptide can modulate cellular processes through these interactions.

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural and Functional Comparisons

Key Peptides Analyzed:

Glycylhistidyllysine (GHK)

  • Sequence : Gly-His-Lys
  • Molecular Weight : 304.3 g/mol
  • Function : Potent chemoattractant for mast cells, implicated in tumor neovascularization .
  • Key Difference : GHK is a tripeptide, lacking the extended structure and functional residues (e.g., Cys, Pro) of the heptapeptide, which may enhance its stability and interaction complexity.

N-Formylmethionylleucylphenylalanine (fMLF)

  • Sequence : N-formyl-Met-Leu-Phe
  • Molecular Weight : 437.5 g/mol
  • Function : Neutrophil chemoattractant, activates immune responses via formyl peptide receptors .
  • Key Difference : The heptapeptide lacks the formyl group critical for fMLF’s receptor binding, suggesting divergent signaling pathways.

Glycyl-L-leucyl-L-isoleucyl-L-seryl-L-valylglycylglycyl-L-alanyl-L-lysyl-L-tyrosyl-L-leucyl-L-prolylglycyl-L-cysteinyl-L-cysteine

  • Sequence : Gly-Leu-Ile-Ser-Val-Gly-Gly-Ala-Lys-Tyr-Leu-Pro-Gly-Cys-Cys
  • Molecular Weight : 1437.74 g/mol
  • Function : Structural complexity with disulfide bonds (Cys residues) suggests roles in protein folding or enzyme inhibition .
  • Key Difference : This 15-mer peptide is significantly longer, with a broader range of hydrophobic (Leu, Ile) and aromatic (Tyr) residues, unlike the heptapeptide’s compact structure.

L-Lysine, L-alanyl-L-cysteinyl-L-glutaminylglycyl-L-valylglycylglycyl-L-prolylglycylglycyl-L-histidyl Sequence: Lys-Ala-Cys-Gln-Gly-Val-Gly-Gly-Pro-Gly-Gly-His Molecular Weight: 1067.18 g/mol Function: Potential metal-binding or antioxidant activity due to Cys and His residues . Key Difference: The inclusion of glutamine (Gln) and additional glycine repeats may confer distinct solubility or flexibility properties.

Data Table: Comparative Analysis

Compound Sequence Molecular Weight (g/mol) Key Residues Function Stability
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine Gly-Lys-His-Ala-Cys-Pro-Gly ~750 (estimated) His, Lys, Cys, Pro Hypothesized cell migration modulator Moderate (Cys may form disulfides)
Glycylhistidyllysine (GHK) Gly-His-Lys 304.3 His, Lys Mast cell chemoattraction Low (short, protease-sensitive)
fMLF N-formyl-Met-Leu-Phe 437.5 Formyl-Met, Leu, Phe Neutrophil activation Moderate (formyl group stabilizes)
Gly-Leu-Ile-Ser-Val-Gly-Gly-Ala-Lys-Tyr-Leu-Pro-Gly-Cys-Cys Gly-Leu-Ile-Ser-Val-Gly-Gly-Ala-Lys-Tyr-Leu-Pro-Gly-Cys-Cys 1437.74 Cys, Leu, Tyr Structural/Enzymatic roles High (disulfide bonds)
Lys-Ala-Cys-Gln-Gly-Val-Gly-Gly-Pro-Gly-Gly-His Lys-Ala-Cys-Gln-Gly-Val-Gly-Gly-Pro-Gly-Gly-His 1067.18 Cys, Gln, Pro Antioxidant/metal binding Moderate (Pro enhances rigidity)

Functional and Mechanistic Insights

  • Protease Sensitivity : The heptapeptide’s Pro residue may reduce susceptibility to proteolysis compared to GHK or fMLF, which lack such structural reinforcement .
  • Chelation Potential: His and Lys residues in both GHK and the heptapeptide suggest shared metal-binding capabilities, though the heptapeptide’s larger size may allow multi-metal coordination.
  • Biological Targets : Unlike fMLF, which targets formyl peptide receptors, the heptapeptide’s lack of a formyl group implies interactions with distinct receptors, possibly related to mast cell or endothelial migration pathways .

Q & A

Basic Research Questions

Q. What are the preferred synthetic methodologies for generating high-purity Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine, and what quality control measures are critical?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc- or Boc-protected amino acids to a resin. Key steps include:

  • Resin selection : Wang or Rink amide resins for C-terminal amidation.
  • Deprotection : Piperidine (20% in DMF) for Fmoc removal.
  • Coupling : HBTU/HOBt or DIC/Oxyma reagents for activating carboxyl groups.
  • Cleavage : TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to release the peptide.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
    Critical quality checks include MALDI-TOF MS for molecular weight verification and analytical HPLC for purity assessment .

Q. How can researchers confirm the structural integrity of this peptide, particularly regarding disulfide bond formation and sequence accuracy?

  • Methodological Answer :

  • Disulfide bonds : Oxidative folding under controlled pH (8.0–8.5) using glutathione redox buffers. Confirm via Ellman’s assay (free thiol quantification) and LC-MS/MS to identify cross-linked residues .
  • Sequence accuracy : Edman degradation for N-terminal sequencing and tandem mass spectrometry (MS/MS) for fragment ion analysis. Compare experimental spectra with theoretical fragmentation patterns .

Q. What analytical techniques are most reliable for characterizing this peptide’s physicochemical properties?

  • Methodological Answer :

  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C22H34N8O7S2 for similar cysteine-rich peptides) .
  • Circular dichroism (CD) : Assess secondary structure in aqueous buffers (190–250 nm range) to detect α-helical or β-sheet motifs influenced by histidine and proline residues .
  • NMR spectroscopy : 2D NOESY for tertiary structure elucidation, particularly for proline-induced conformational constraints .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this peptide?

  • Methodological Answer :

  • Experimental design : Compare peptide stability in serum (e.g., incubate with fetal bovine serum for 0–24 hrs) to assess protease susceptibility.
  • Bioactivity assays : Use orthogonal models (e.g., primary cell cultures vs. transgenic animals) to isolate confounding factors like metabolic clearance.
  • Dose optimization : Adjust concentrations based on pharmacokinetic studies (e.g., AUC calculations) to align in vitro IC₅₀ with effective plasma levels .

Q. What strategies optimize the peptide’s stability in physiological buffers, considering pH sensitivity and oxidation-prone residues?

  • Methodological Answer :

  • Oxidation mitigation : Add 1–5 mM DTT or TCEP to buffers; store lyophilized peptide under argon at -80°C.
  • pH optimization : Use phosphate-buffered saline (pH 7.4) over Tris-HCl to minimize histidine protonation shifts.
  • Lyophilization additives : Include trehalose (5% w/v) to prevent aggregation during freeze-drying .

Q. How should researchers address low yields during SPPS synthesis, particularly at cysteine and histidine coupling steps?

  • Methodological Answer :

  • Cysteine handling : Use Trt or Acm protecting groups to prevent premature oxidation. Pre-activate cysteine with DIC/HOAt for 10 minutes before coupling.
  • Histidine coupling : Employ double coupling (2 × 30 min) with 4-fold excess of activated amino acid.
  • Resin swelling : Ensure DMF is freshly distilled to minimize amine scavengers that reduce coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.